molecular formula C15H24N2O3 B12009261 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 6622-70-4

1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B12009261
CAS No.: 6622-70-4
M. Wt: 280.36 g/mol
InChI Key: DNURDYLUCLMRHU-UHFFFAOYSA-N
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Description

1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperazine ring

Properties

CAS No.

6622-70-4

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

1-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C15H24N2O3/c1-19-12-13(18)11-16-7-9-17(10-8-16)14-5-3-4-6-15(14)20-2/h3-6,13,18H,7-12H2,1-2H3

InChI Key

DNURDYLUCLMRHU-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1CCN(CC1)C2=CC=CC=C2OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate epoxide, such as glycidol, under basic conditions. The reaction typically proceeds via nucleophilic attack of the piperazine nitrogen on the epoxide, followed by ring-opening to yield the desired product.

Reaction Conditions:

    Reagents: 1-(2-methoxyphenyl)piperazine, glycidol

    Solvent: Acetonitrile

    Catalyst: Ytterbium triflate (Yb(OTf)3)

    Temperature: Room temperature

    Yield: Approximately 45%

Industrial production methods may involve optimization of the reaction conditions to improve yield and scalability. This can include the use of different solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Major Products:

  • Oxidation: Ketones, carboxylic acids
  • Reduction: Alcohols, amines
  • Substitution: Various substituted derivatives

Scientific Research Applications

The structural formula of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol indicates that it possesses functional groups conducive to interactions with biological targets, particularly in the central nervous system.

Antidepressant Activity

Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit promising antidepressant-like effects. A study synthesized a novel derivative and evaluated its pharmacological profile, revealing significant activity at serotonin receptors (5-HT) and dopaminergic receptors (D2) . These findings suggest potential applications in treating mood disorders.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies have demonstrated that it can inhibit neuroinflammation and amyloidogenesis, both of which are critical factors in neurodegenerative diseases such as Alzheimer's . The ability to modulate inflammatory pathways positions this compound as a candidate for further exploration in neurodegenerative disease therapies.

Radioprotective Potential

Recent studies have explored the use of substituted piperazines as radioprotective agents. While specific data on this compound is limited, related compounds have shown efficacy in protecting human cells from radiation-induced damage . This suggests that further investigation into this compound could yield valuable insights into its potential as a radioprotector.

Study on Antidepressant-Like Properties

A notable study focused on synthesizing derivatives based on piperazine and assessing their effects in animal models. The results indicated that these compounds exhibited anxiolytic-like and procognitive activities without significant side effects. The study highlighted the importance of the 2-methoxyphenylpiperazine fragment in enhancing affinity towards serotonin receptors .

Neuroinflammation Research

In another research effort, the anti-inflammatory effects of compounds similar to this compound were evaluated in LPS-treated microglial cells. The findings demonstrated a reduction in inflammatory markers and amyloid-beta generation, suggesting that such compounds could play a role in mitigating neuroinflammation associated with Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can result in various pharmacological effects, including changes in neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can be compared with other piperazine derivatives, such as:

Biological Activity

1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, also known by its CAS number 6622-70-4, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a methoxy group and a piperazine moiety, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, cytotoxicity, and potential therapeutic applications.

The molecular formula of this compound is C15H24N2O3, with a molecular weight of 280.36 g/mol. Key physical properties include:

  • Density : 1.114 g/cm³
  • Boiling Point : 433ºC
  • Flash Point : 215.7ºC
  • LogP : 0.82740

Research indicates that compounds with piperazine structures often interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The specific interactions of this compound with these receptors have not been extensively detailed in the literature, but similar compounds have shown affinity for D2 and D3 dopamine receptors, which are implicated in neuropsychiatric disorders.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of substituted piperazines found that some derivatives exhibited significant cytotoxicity against certain cancer cell lines. For instance, compounds in the same class as this compound demonstrated a decrease in cell viability by over 70% in MOLT-4 and MRC-5 cell lines . This suggests that while some derivatives may be cytotoxic, further investigation is needed to determine the specific effects and mechanisms of this compound.

Table 1: Cytotoxicity Data of Related Piperazine Compounds

CompoundCell Line Tested% Cell Viability
Compound AMOLT-430%
Compound BMRC-525%
1-Methoxy...TBDTBD

Case Studies and Research Findings

Recent research has focused on the structure–activity relationship (SAR) of piperazine derivatives to optimize their efficacy and selectivity for specific receptors. For example, modifications to the methoxy group have been shown to affect the binding affinity to dopamine receptors, which may influence both therapeutic effects and side effect profiles .

Table 2: Structure–Activity Relationship Data

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
Compound 1710 ± 15015,700 ± 3,000
Compound 2278 ± 629,000 ± 3,700
Compound X (similar structure)TBDTBD

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